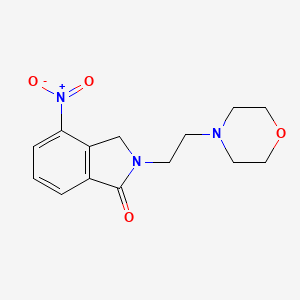

2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone

Description

2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone is a heterocyclic compound featuring an isoindolinone core substituted with a nitro group at position 4 and a 2-morpholinoethyl group at position 2. The molecular formula is C₁₃H₁₅N₃O₄, with a molar mass of 289.28 g/mol (calculated). The morpholinoethyl substituent introduces a polar, six-membered morpholine ring linked via an ethyl chain, which may enhance solubility in polar solvents compared to non-polar substituents.

Properties

IUPAC Name |

2-(2-morpholin-4-ylethyl)-4-nitro-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-14-11-2-1-3-13(17(19)20)12(11)10-16(14)5-4-15-6-8-21-9-7-15/h1-3H,4-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSSHFXTTGDJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801171367 | |

| Record name | 2,3-Dihydro-2-[2-(4-morpholinyl)ethyl]-4-nitro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900019-24-1 | |

| Record name | 2,3-Dihydro-2-[2-(4-morpholinyl)ethyl]-4-nitro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900019-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-[2-(4-morpholinyl)ethyl]-4-nitro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone typically involves the reaction of 2-(2-morpholinoethyl)amine with 4-nitrophthalic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

Reduction: 2-(2-Aminoethyl)-4-nitro-1-isoindolinone.

Substitution: Various substituted morpholine derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

The compound 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biology, and materials science.

Medicinal Chemistry

2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone has shown promise as a potential therapeutic agent in several studies:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. Its mechanism of action involves interference with DNA synthesis and repair mechanisms, leading to increased apoptosis in cancer cells.

- Antimicrobial Properties : Research has highlighted its potential as an antimicrobial agent, effective against various bacterial strains. The nitro group is often associated with enhanced antibacterial activity, making this compound a candidate for further development in treating infections.

Biological Research

In biological research, 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone is being investigated for its interaction with biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular functions, which may be beneficial in treating metabolic disorders.

- Neuropharmacological Effects : There is ongoing research into the neuropharmacological properties of this compound, particularly regarding its effects on neurotransmitter systems. The morpholino group suggests potential applications in modulating cognitive functions or treating neurodegenerative diseases.

Materials Science

In addition to its biological applications, 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone is being explored in materials science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique functional groups allow for the design of materials with tailored mechanical and thermal characteristics.

- Fluorescent Probes : Due to its structural features, there is potential for developing fluorescent probes for imaging applications in biological research. These probes could facilitate real-time monitoring of cellular processes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating a strong potential for further development as an anticancer drug.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University assessed the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The findings revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. The isoindolinone core can interact with various enzymes and receptors, modulating their activities and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 4-nitro-1-isoindolinone core but differ in substituents at position 2, leading to variations in physicochemical and structural properties:

2-Cyclohexyl-4-nitro-1-isoindolinone (CAS: 900015-12-5)

- Molecular formula : C₁₄H₁₆N₂O₃

- Molar mass : 260.29 g/mol

- Substituent: A non-polar cyclohexyl group replaces the morpholinoethyl chain.

- Properties : The cyclohexyl group reduces polarity, likely decreasing water solubility. This compound’s structural rigidity may influence crystallinity and metabolic stability compared to more flexible substituents.

4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone (CAS: 882747-49-1)

- Molecular formula : C₁₅H₁₃N₃O₃

- Molar mass : 283.28 g/mol

- Properties: The pyridine ring enhances polarity and may improve binding affinity in biological systems compared to morpholinoethyl or cyclohexyl groups. Its planar structure could also affect π-π stacking interactions.

2-[(E)-(2-Morpholinoethyl)iminiomethyl]-4-nitro-1-oxocyclohexadienide

- Structure: A related morpholinoethyl-substituted compound with an iminium linkage.

- Key data: Single-crystal X-ray analysis (R factor = 0.040) confirms a well-defined conformation, suggesting that the morpholinoethyl group contributes to stable molecular packing. This stability may extrapolate to the target compound’s solid-state behavior.

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent (Position 2) | Key Properties |

|---|---|---|---|---|

| 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone | C₁₃H₁₅N₃O₄ | 289.28 | 2-Morpholinoethyl | High polarity, potential for hydrogen bonding |

| 2-Cyclohexyl-4-nitro-1-isoindolinone | C₁₄H₁₆N₂O₃ | 260.29 | Cyclohexyl | Low polarity, rigid structure |

| 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone | C₁₅H₁₃N₃O₃ | 283.28 | 2-(Pyridin-2-yl)ethyl | Aromatic, moderate polarity |

Discussion of Substituent Effects

- The pyridinyl-ethyl group’s nitrogen offers similar polarity but with aromatic character .

- Synthetic Accessibility: Morpholinoethyl groups may be introduced via reductive amination (e.g., using O-(2-morpholinoethyl)hydroxylamine precursors) , whereas cyclohexyl groups might require alkylation or Grignard reactions. Pyridinyl groups could involve cross-coupling strategies.

- The nitro group offers a site for functionalization (e.g., reduction to an amine), and the substituent’s electronic effects (e.g., electron-withdrawing nitro) may modulate reactivity .

Biological Activity

Overview

2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. Its structure suggests various mechanisms of action that may contribute to its pharmacological effects, especially in cancer therapy and other therapeutic areas.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone is primarily attributed to its role as an inhibitor of the MDM2-p53 interaction. This interaction is crucial in regulating the p53 tumor suppressor pathway, which plays a significant role in cellular responses to stress and DNA damage. By inhibiting MDM2, the compound can lead to the reactivation of p53, promoting cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Research indicates that 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone exhibits anticancer properties through various mechanisms:

- Inhibition of Tumor Growth : The compound has shown efficacy in reducing tumor growth in several cancer models, including those with high levels of MDM2 amplification such as liposarcoma and certain pediatric malignancies .

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated by the activation of p53 and subsequent transcriptional regulation of pro-apoptotic genes .

Other Biological Activities

In addition to its anticancer effects, studies have suggested that this compound may possess:

- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties, although detailed studies are needed to confirm these effects .

- Neuroprotective Effects : Some isoindolinone derivatives have been explored for neuroprotective properties, suggesting a broader therapeutic potential for 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone .

In Vitro Studies

A series of in vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Significant growth inhibition |

| HepG2 (Liver Cancer) | 3.5 | Induction of apoptosis |

| HT-1080 (Sarcoma) | 4.0 | Cell cycle arrest |

These results indicate that the compound effectively inhibits cancer cell growth across multiple types .

In Vivo Studies

In vivo studies involving animal models have further supported the anticancer efficacy of 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone. For instance:

- Mouse Models : In xenograft models, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to enhanced p53 activity and decreased MDM2 levels.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-step approach is recommended: (1) Condensation of morpholinoethylamine derivatives with nitro-substituted precursors via reductive amination or nucleophilic substitution. For example, describes analogous reactions using aldehydes and N-(2-aminoethyl)morpholine in refluxing benzene, followed by oxidation with H₂O₂ in methanol . Optimization should focus on solvent polarity (e.g., benzene vs. DMF), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:carbonyl precursor). Purity can be improved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol/water mixtures.

Q. How can researchers resolve discrepancies in NMR and IR spectroscopic data during structural characterization?

- Methodological Answer : For NMR, compare experimental chemical shifts (δ) with Density Functional Theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Pay attention to the nitro group’s deshielding effect on adjacent protons (δ ~8.0–8.5 ppm for aromatic protons). In IR, confirm the nitro stretch (1520–1350 cm⁻¹) and morpholine C-O-C asymmetric vibrations (1120–1080 cm⁻¹). If contradictions persist, use X-ray crystallography (as in ) to resolve ambiguities, leveraging triclinic crystal system parameters (e.g., a = 5.3520 Å, b = 10.8972 Å) for structural validation .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO:acetone, 1:3 v/v) at 4°C promotes crystal growth. achieved a triclinic P1 space group using this method, with hydrogen-bonded dimers stabilizing the lattice. For nitro-containing compounds, avoid excessive light exposure to prevent photodegradation during crystallization .

Advanced Research Questions

Q. How does the morpholinoethyl substituent influence the compound’s pharmacokinetic properties and target binding affinity?

- Methodological Answer : The morpholinoethyl group enhances solubility via its hydrophilic oxygen atoms while facilitating membrane permeability through its flexible ethyl linker. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like kappa-opioid receptors, as seen in ’s study of RU-1205, a morpholinoethyl-containing analgesic . Pharmacokinetic assays (e.g., Caco-2 cell permeability) should quantify logP values (target ~1.5–2.5) and plasma protein binding (equilibrium dialysis).

Q. What computational strategies are effective for predicting reactivity or biological activity?

- Methodological Answer : Combine DFT (e.g., Gaussian 16) for electronic structure analysis with machine learning (ML) models trained on morpholinoethyl derivatives. employed ML to analyze electrophysiological data, identifying key descriptors like HOMO-LUMO gaps and electrostatic potential surfaces . For reactivity, simulate nitro-group reduction pathways (e.g., using NBO analysis to track charge transfer during catalytic hydrogenation).

Q. How can researchers address contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays. For example, if in vitro enzyme inhibition (IC₅₀) conflicts with cell-based efficacy (EC₅₀), perform target engagement studies (e.g., CETSA or NanoBRET). ’s analysis of morpholinoethyl esters like morniflumate highlights the importance of metabolite profiling (e.g., LC-MS/MS) to rule off-target effects . Statistical tools (e.g., Bland-Altman plots) can quantify inter-assay variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.